molecular formula C20H18N2O3S B498633 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-83-6

1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B498633
CAS No.: 438488-83-6
M. Wt: 366.4g/mol
InChI Key: ZDTKJKQIFQXABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    Sulfonation: The indole core is reacted with a sulfonyl chloride (e.g., o-toluenesulfonyl chloride) in the presence of a base such as pyridine to introduce the sulfonamide group.

    Reaction Conditions: The reaction is usually performed at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the sulfonamide group. Key steps include:

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

  • 1-Methyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • 1-Ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Comparison:

  • Structural Differences: Variations in the alkyl or aryl groups attached to the indole core.
  • Biological Activity: Differences in the potency and selectivity towards specific targets.
  • Chemical Reactivity: Variations in reactivity due to different substituents.

1-Ethyl-2-oxo-N-(o-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethyl-N-(2-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-22-17-11-12-18(14-8-6-9-15(19(14)17)20(22)23)26(24,25)21-16-10-5-4-7-13(16)2/h4-12,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTKJKQIFQXABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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